molecular formula C12H9N3S B3046265 3-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline CAS No. 121717-36-0

3-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline

Cat. No.: B3046265
CAS No.: 121717-36-0
M. Wt: 227.29 g/mol
InChI Key: QRWGZPQIVISXGY-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-([1,3]thiazolo[5,4-b]pyridin-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3S/c13-9-4-1-3-8(7-9)11-15-10-5-2-6-14-12(10)16-11/h1-7H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWGZPQIVISXGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC3=C(S2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20618287
Record name 3-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121717-36-0
Record name 3-Thiazolo[5,4-b]pyridin-2-ylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121717-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline typically involves the construction of the thiazole and pyridine rings followed by their fusion. One common method involves the reaction of 2-aminopyridine with carbon disulfide and secondary amines in the presence of a copper catalyst. This reaction proceeds through a cascade mechanism, resulting in the formation of the thiazolo[5,4-b]pyridine scaffold .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in further applications .

Scientific Research Applications

Chemical Properties and Structure

The chemical formula for 3-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline is C13H11N3SC_{13}H_{11}N_{3}S. The compound features a thiazole ring fused with a pyridine structure, contributing to its unique properties that are beneficial in various applications.

Medicinal Chemistry

This compound has shown promise in the development of new pharmaceuticals. Its structural characteristics allow it to interact with biological targets effectively:

  • Anticancer Activity : Research indicates that thiazole-containing compounds can exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, studies have demonstrated that derivatives of thiazolo-pyridine can induce apoptosis in cancer cells through various mechanisms .
  • Antimicrobial Properties : The compound has been investigated for its antimicrobial activity against various pathogens. It has shown effectiveness against bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Material Science

The unique properties of this compound also lend themselves to applications in material science:

  • Organic Electronics : Its conductive properties make it suitable for use in organic semiconductors and photovoltaic devices. Research has explored its potential as an electron transport layer in organic light-emitting diodes (OLEDs) .
  • Polymer Chemistry : The compound can be used as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. These polymers can find applications in coatings and composites .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry investigated the anticancer effects of thiazolo-pyridine derivatives. The researchers synthesized several compounds based on this compound and tested them against various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity and induced apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Activity

In another study published in Pharmaceutical Biology, the antimicrobial efficacy of thiazole derivatives was evaluated. The researchers found that this compound showed potent activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to the disruption of bacterial cell membranes .

Mechanism of Action

The mechanism of action of 3-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline involves its interaction with specific molecular targets. For instance, as a PI3K inhibitor, the compound binds to the kinase domain of the enzyme, preventing its activity and thereby inhibiting downstream signaling pathways involved in cell growth and survival . This interaction is facilitated by hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 121717-36-0
  • Molecular Formula : C₁₂H₉N₃S
  • Molecular Weight : 227.28 g/mol
  • Structure : Comprises a [1,3]thiazolo[5,4-b]pyridine core fused with an aniline group at the 3-position.
  • Synonyms: 3-(Thiazolo[5,4-b]pyridin-2-yl)aniline, F1967-0456 .

Comparison with Structurally Similar Compounds

4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline (CAS 872706-13-3)

  • Molecular Formula : C₁₃H₁₀ClN₃O
  • Molecular Weight : 275.73 g/mol
  • Key Differences: Core Heterocycle: Oxazolo[5,4-b]pyridine (oxygen instead of sulfur in the fused ring) . Substituents: A 6-chloro group and a methylene (-CH₂-) linker between the heterocycle and aniline. Applications: Chlorine substituents often enhance lipophilicity and bioactivity, suggesting possible utility in drug discovery.
Property 3-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline 4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline
Core Heterocycle Thiazolo[5,4-b]pyridine Oxazolo[5,4-b]pyridine
Substituents Direct 3-aniline attachment 6-Chloro + methylene-aniline linker
Molecular Weight 227.28 g/mol 275.73 g/mol
Electron Density Higher (S atom) Lower (O atom)

4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}aniline (CAS 1227954-47-3)

  • Molecular Formula : C₁₃H₉F₃N₄S
  • Molecular Weight : 310.30 g/mol
  • Key Differences: Structural Complexity: Incorporates a pyrazole ring with a trifluoromethyl (-CF₃) group and a thiazole-aniline system . Functional Groups: The -CF₃ group enhances lipophilicity and metabolic stability, which could improve pharmacokinetic properties. Potential Applications: Fluorinated compounds are common in agrochemicals and pharmaceuticals due to their bioavailability.
Property This compound 4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}aniline
Heterocyclic System Single fused thiazolo-pyridine Thiazole linked to pyrazole
Substituents None Trifluoromethyl group
Lipophilicity Moderate High (due to -CF₃)
Molecular Weight 227.28 g/mol 310.30 g/mol

Triazolo-Thiadiazole and Triazolo-Thiadiazine Derivatives

Examples :

  • 3-(3-Pyridyl)-6-substituted-s-triazolo[3,4-b]thiadiazoles ():
    • Activity : Demonstrated vasodilatory effects in vitro .
    • Comparison : The thiadiazole core lacks the aniline group but includes pyridyl substituents, which may influence receptor binding.
  • 3-Substituted-6-(4-chlorophenyl)-triazolo[3,4-b]thiadiazines ():
    • Activity : Moderate antibacterial effects .
    • Comparison : The 4-chlorophenyl group enhances bioactivity, a feature absent in the target compound.
Property This compound Triazolo-Thiadiazole Derivatives Triazolo-Thiadiazine Derivatives
Core Structure Thiazolo-pyridine + aniline Triazolo-thiadiazole Triazolo-thiadiazine
Key Substituents None Pyridyl, alkyl/aryl groups 4-Chlorophenyl, alkyl groups
Reported Bioactivity Not studied Vasodilatory Antibacterial

Biological Activity

3-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and various biological activities including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

The compound has a molecular formula of C13H11N3SC_{13}H_{11}N_3S and features a thiazole ring fused with a pyridine moiety. This unique structure contributes to its diverse biological activities.

Anticancer Activity

Research indicates that thiazole derivatives exhibit notable anticancer properties. For instance, studies have shown that related compounds can inhibit topoisomerase activity, leading to cytotoxic effects against various cancer cell lines. A study highlighted the cytotoxicity of thiazole derivatives against human cancer cell lines, demonstrating IC50 values less than that of the standard drug doxorubicin .

CompoundCell LineIC50 (µM)Reference
4hHeLa0.37
4aJurkat<10
4bU2510.73

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. They have shown effectiveness against a range of pathogens including bacteria and fungi. The presence of the thiazole moiety enhances their interaction with microbial targets, leading to increased potency .

Anti-inflammatory Activity

The anti-inflammatory effects of thiazole derivatives are also well-documented. Compounds derived from thiazoles have been tested in vivo for their ability to reduce inflammation in various models. For example, certain thiazole-based compounds demonstrated significant reductions in inflammation markers in animal models .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Topoisomerase Inhibition : Many thiazole derivatives act as inhibitors of topoisomerases I and II, enzymes crucial for DNA replication and transcription.
  • Apoptosis Induction : Flow cytometry studies have shown that these compounds can induce apoptosis in cancer cells by activating pro-apoptotic pathways .
  • Antioxidant Activity : Some studies suggest that thiazole derivatives may exhibit antioxidant properties, contributing to their anti-inflammatory effects.

Case Studies

Several case studies highlight the efficacy of thiazole derivatives:

  • A study evaluated a series of thiazolo-pyridine derivatives for their anticancer activity against HeLa cells, revealing that modifications to the phenyl ring significantly affected cytotoxicity .
  • Another investigation into the anti-inflammatory potential of thiazole compounds demonstrated significant efficacy in reducing pain responses in animal models .

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 3-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline, and what methodological considerations are critical for reproducibility?

  • Answer : The compound can be synthesized via alkylation reactions of thiazolo[5,4-b]pyridine precursors. Key steps include nucleophilic substitution at the thiol group and subsequent functionalization. For example, cyanethylation of thiol-containing intermediates (e.g., 3-(5-mercapto-[1,3,4]oxadiazol-2-yl-methyl)-5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one) using acrylonitrile in pyridine/water (5:1 ratio) under basic catalysis ensures optimal yields . Reproducibility requires strict control of solvent ratios, reaction time (3–5 hours), and inert atmospheres.

Q. What spectroscopic and analytical methods are most reliable for characterizing this compound derivatives?

  • Answer :

  • 1H NMR : Signals in aromatic regions (δ 7.0–8.5 ppm) confirm pyridine and aniline moieties. Methyl groups in substituents appear at δ 2.1–2.5 ppm .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weights (e.g., C₆H₄N₂S₂; MW 168.24 ).
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3% tolerance).

Q. What safety protocols are essential for handling thiazolo-pyridine derivatives in laboratory settings?

  • Answer :

  • PPE : EN 374-certified gloves, flame-retardant antistatic suits, and respiratory protection for aerosolized particles .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Waste Disposal : Contaminated gloves/reactants must be treated as hazardous waste under local regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of thiazolo-pyridine derivatives?

  • Answer : Discrepancies in anti-inflammatory vs. antimicrobial efficacy (e.g., in vivo exudative inflammation models vs. bacterial inhibition assays ) may arise from structural modifications. Methodological solutions:

  • Comparative Studies : Test identical derivatives across multiple assays.
  • Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the aniline ring) with activity trends.
  • Dose-Response Profiling : Establish EC₅₀ values to differentiate potency thresholds .

Q. What strategies optimize reaction yields in the synthesis of this compound analogs?

  • Answer :

  • Catalyst Screening : Basic catalysts (e.g., pyridine) enhance nucleophilic addition rates .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of hydrophobic intermediates.
  • Temperature Gradients : Stepwise heating (e.g., 60°C → 80°C) minimizes side reactions.
  • Yield Data Table :
Reaction ConditionYield (%)Purity (%)
Pyridine/water (5:1)7895
DMF, 80°C6589
DMSO, room temperature4282

Source: Adapted from

Q. How can researchers validate the ecological safety of thiazolo-pyridine derivatives during preclinical development?

  • Answer :

  • Acute Toxicity Assays : Use Daphnia magna or Vibrio fischeri models to assess LC₅₀ values .
  • Biodegradability Testing : OECD 301F protocol to measure microbial degradation rates.
  • Bioaccumulation Potential : LogP calculations (e.g., thiazolo[5,4-b]pyridine-2-thiol: LogP ~1.2 ) predict environmental persistence.

Methodological Framework for Data Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent pharmacological responses?

  • Answer :

  • Nonlinear Regression : Fit dose-response data to Hill or Log-Logistic models (e.g., GraphPad Prism).
  • ANOVA with Post Hoc Tests : Compare means across treatment groups (p < 0.05 significance).
  • Principal Component Analysis (PCA) : Identify latent variables influencing biological activity .

Tables for Key Data

Table 1 : Anti-inflammatory Activity of Thiazolo-pyridine Derivatives

Compound IDED₅₀ (mg/kg)Inhibition of Exudate (%)
Derivative 8 12.574.3
Derivative 9 18.762.1

Table 2 : Antimicrobial Activity (MIC in µg/mL)

Compound IDS. aureusE. coli
Derivative 5a 8.032.0
Derivative 5b 16.064.0

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline
Reactant of Route 2
Reactant of Route 2
3-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.